Perfluoropyrrole
Description
Perfluoropyrrole is a fully fluorinated heterocyclic compound in which all hydrogen atoms in the pyrrole ring are replaced by fluorine atoms. This structural modification results in a highly electronegative and chemically inert molecule. This compound (C₄F₅N) is part of the broader class of perfluorinated heteroaromatic amines, which are characterized by their stability and resistance to degradation. Its primary applications include use in reactive ion etching processes for semiconductor manufacturing, where its anisotropic etching properties are highly valued . The compound’s unique electronic configuration, driven by strong C-F bonds and the absence of hydrogens, distinguishes it from partially fluorinated or non-fluorinated pyrrole derivatives.
Properties
Molecular Formula |
C4F5N |
|---|---|
Molecular Weight |
157.04 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoropyrrole |
InChI |
InChI=1S/C4F5N/c5-1-2(6)4(8)10(9)3(1)7 |
InChI Key |
IIADXFVABBDHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Scientific Research Applications
Perfluoropyrrole finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers and materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which perfluoropyrrole exerts its effects is primarily due to its high stability and inertness. The strong C-F bonds prevent it from reacting easily with other molecules, making it useful in applications requiring chemical resistance. Molecular targets and pathways involved are typically related to its interactions with other fluorinated compounds and materials.
Comparison with Similar Compounds
Perfluorinated Heterocycles
Perfluoropyrrole shares structural similarities with other perfluorinated heterocycles, such as perfluoropyridine (C₅F₅N) and perfluororimidazole (C₃F₄N₂). Key differences arise from the heteroatom arrangement:
- Electronic Effects : The nitrogen atom in pyrrole contributes to aromaticity through a lone pair, whereas in pyridine, the lone pair is orthogonal to the ring. Full fluorination amplifies these differences, making this compound more electron-deficient than perfluoropyridine .
- Applications : this compound is favored in etching due to its smaller ring size and higher volatility compared to larger perfluorinated heterocycles like perfluoropyrimidine.
Table 1: Comparison of Perfluorinated Heterocycles
| Compound | Structure | Boiling Point (°C) | Primary Application |
|---|---|---|---|
| This compound | C₄F₅N | ~80 (estimated) | Semiconductor etching |
| Perfluoropyridine | C₅F₅N | ~85 | Catalysis, solvents |
| Perfluororimidazole | C₃F₄N₂ | ~120 | High-temperature processes |
Partially Fluorinated Pyrroles
Compounds like 2-(2-Fluoro-6-methylphenyl)pyrrole () and 5-Fluoro-1H,2H,3H-pyrrolo[3,2-B]pyridine () feature selective fluorine substitution. Key distinctions include:
- Stability: Partial fluorination enhances metabolic stability compared to non-fluorinated analogs but is less inert than this compound. For example, mono-fluorinated pyrroles are used in drug discovery due to balanced lipophilicity and bioavailability .
- Biological Activity : Fluorine positioning significantly impacts bioactivity. For instance, (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride () shows higher potency (IC₅₀ = 18.00 µM) compared to isomers with fluorine at other positions .
Table 2: Partially Fluorinated Pyrroles vs. This compound
| Compound | Fluorine Substitution | Key Property | Application |
|---|---|---|---|
| This compound | Full (C₄F₅N) | High chemical inertness | Industrial etching |
| 2-(2-Fluoro-6-methylphenyl)pyrrole | Mono-fluoro | Enhanced binding affinity | Pharmaceutical intermediates |
| 5-Fluoro-pyrrolo[3,2-B]pyridine | Mono-fluoro | Improved metabolic stability | Anticancer agents |
Chlorinated and Hybrid Derivatives
Chlorinated analogs, such as 3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine hydrochloride (), exhibit distinct properties:
- Electronegativity : Chlorine’s lower electronegativity compared to fluorine reduces electronic withdrawal, making chlorinated derivatives more reactive in nucleophilic substitutions .
Fluorinated Bicyclic Compounds
Bicyclic fluorinated compounds, such as 7-Fluoro-1H-pyrrolo[3,2-C]pyridine () and 6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride (), differ in ring fusion and substitution patterns:
- Aromaticity : Bicyclic systems like pyrrolopyridines retain aromaticity across fused rings, whereas this compound’s single-ring structure lacks this complexity .
- Solubility : The addition of hydrophilic groups (e.g., hydrochlorides) in bicyclic derivatives improves aqueous solubility, contrasting with this compound’s hydrophobicity.
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